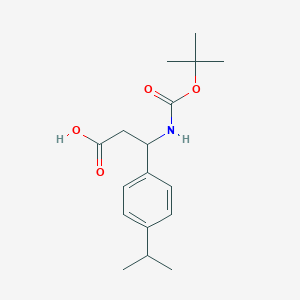

Boc-(S)-3-アミノ-5-ヘキセン酸

説明

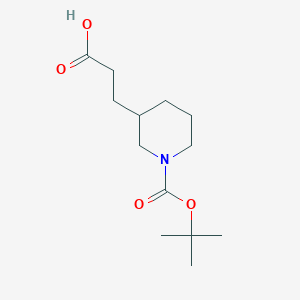

Boc-(S)-3-Amino-5-hexenoic acid is a derivative of amino acids that is used in the synthesis of peptides. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids. The specific structure of Boc-(S)-3-Amino-5-hexenoic acid suggests that it contains an amino group and a hexenoic acid moiety, indicating that it could be involved in the synthesis of peptides with specific structural features or biological activities.

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality. In the case of Boc-S-methylbenzyl-(S)-2-amino-6-mercaptohexanoic acid, a derivative of 2-amino-6-mercaptohexanoic acid has been prepared for Boc solid phase synthesis by converting the ε-NH3 group of lysine into a 4-methylbenzyl thioether . This suggests that similar strategies could be employed in the synthesis of Boc-(S)-3-Amino-5-hexenoic acid, where the Boc group is introduced to protect the amino group during the synthesis process.

Molecular Structure Analysis

The molecular structure of Boc-(S)-3-Amino-5-hexenoic acid would include a Boc-protected amino group and a hexenoic acid chain, which is an unsaturated fatty acid chain with a double bond. The presence of the double bond in the hexenoic acid chain could influence the conformation and reactivity of the molecule, potentially affecting its incorporation into peptides and the overall properties of the resulting peptide.

Chemical Reactions Analysis

The Boc group is known for its stability under acidic conditions but can be removed under certain conditions to reveal the free amino group. For example, the Boc-protected amino acid derivative mentioned in the first paper can be deprotected with simultaneous disulfide formation by treatment with diphenyl sulfoxide and trichloromethylsilane . This indicates that Boc-(S)-3-Amino-5-hexenoic acid could also undergo similar deprotection reactions, which are crucial in the final steps of peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(S)-3-Amino-5-hexenoic acid would be influenced by both the Boc group and the hexenoic acid moiety. The Boc group increases the steric bulk and provides protection for the amino group, which is important during peptide synthesis. The hexenoic acid chain, with its unsaturated bond, could affect the molecule's solubility, reactivity, and interaction with other molecules during synthesis. The specific properties would need to be determined experimentally, but they would play a critical role in the molecule's behavior in synthetic applications.

科学的研究の応用

固相ペプチド合成(SPPS)

Boc-(S)-3-アミノ-5-ヘキセン酸: は、固相ペプチド合成(SPPS)プロセスで使用されます。この方法は、固体支持体に固定されたまま、成長するペプチド鎖にアミノ酸残基を順次添加することを伴います。 Boc基は、温和な酸性条件下で選択的に除去できる一時的な保護基として働き、ペプチドの段階的構築を可能にします .

グリーンケミストリー

この化合物は、グリーンケミストリーの用途で重要な役割を果たします。水性マイクロ波支援固相合成に使用されており、これは有機溶媒を使用しない方法です。 この環境に優しいアプローチは、ペプチド結合形成にBoc-アミノ酸ナノ粒子を活用し、有害な溶媒の使用を削減します .

化学選択的保護

合成化学では、Boc-(S)-3-アミノ-5-ヘキセン酸は、アミンの化学選択的保護に使用されます。このプロセスは、多段階有機合成における不要な反応を防ぐために重要です。 Boc基は、安定性と容易な除去のために、アミンの一般的な保護基です .

高温脱保護

この化合物は、高温脱保護方法に関与しています。研究者は、熱的に安定なイオン液体を使用して、Boc-アミノ酸およびペプチドの急速な脱保護のための技術を開発してきました。 この方法は、ペプチド合成の効率を高め、水溶性極性有機分子の抽出を可能にします .

分析化学

最後に、この化合物は、アミノ酸分析(AAA)に使用される分析化学で応用が見られます。 この技術は、タンパク質やペプチドの特性評価、細胞培養培地のモニタリング、食品や飼料の栄養成分の分析に不可欠です .

Safety and Hazards

将来の方向性

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Therefore, Boc-(S)-3-Amino-5-hexenoic acid could potentially have applications in the field of therapeutic peptides.

作用機序

Target of Action

Boc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, is a compound used in organic synthesis . The primary targets of this compound are amines, to which the Boc group can be added under aqueous conditions . This process is used to protect amines during synthesis, preventing them from reacting with other compounds until the Boc group is removed .

Mode of Action

The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amines, allowing them to be used in further reactions without reacting prematurely . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group to amines is a key step in many biochemical pathways involved in organic synthesis . The exact pathways affected will depend on the specific reactions being carried out. For example, in the synthesis of peptides, the Boc group can be used to protect amino groups, allowing for selective reactions to occur at other sites on the molecule .

Result of Action

The primary result of the action of Boc-(S)-3-Amino-5-hexenoic acid is the protection of amines during organic synthesis . By adding the Boc group to amines, these compounds can be prevented from reacting until the desired time, increasing the efficiency and selectivity of the synthesis process . Once the Boc group is removed, the amines can then react as needed .

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPQLCVYMBPRF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375864 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270263-03-1 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-3-amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

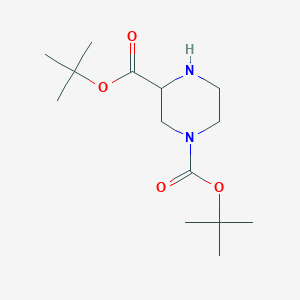

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)